1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride
Description
1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride is a complex organic compound that features a unique structure combining adamantane, imidazobenzimidazole, and ethanone moieties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
1-[2-[[1-adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O.2ClH/c1-4-5-10-30-23-8-6-7-9-24(23)31-25(18(2)32)22(28-26(30)31)17-29(3)27-14-19-11-20(15-27)13-21(12-19)16-27;;/h6-9,19-21H,4-5,10-17H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIKPMTZIWBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C)CN(C)C45CC6CC(C4)CC(C6)C5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Adamantyl Moiety: The adamantyl group is introduced through a reaction involving 1-adamantanemethylamine.
Imidazobenzimidazole Core Construction: The imidazobenzimidazole core is synthesized by condensing appropriate precursors under reflux conditions in pyridine.
Final Coupling and Purification: The final coupling of the adamantyl moiety with the imidazobenzimidazole core is achieved using iodomethane and sodium bicarbonate in dimethylformamide at elevated temperatures. The product is purified by flash column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The imidazobenzimidazole core can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and imidazobenzimidazole positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl moiety can yield adamantanone derivatives, while reduction of the imidazobenzimidazole core can produce partially or fully reduced analogs .
Scientific Research Applications
1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a sigma receptor ligand, which could be useful in treating neurological disorders such as depression, anxiety, and schizophrenia.
Biological Studies: The compound’s interaction with various biological targets, including ion channels and receptors, makes it a valuable tool for studying cellular signaling pathways.
Industrial Applications: Its unique structure and reactivity make it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride involves binding to specific molecular targets, such as sigma receptors. This binding modulates the activity of these receptors, influencing various cellular processes, including neurotransmitter release and ion channel function . The compound’s adamantyl moiety enhances its metabolic stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethylamine: Shares the adamantyl moiety and is used in similar synthetic applications.
Pyrimido[1,2-a]benzimidazoles: Structurally related compounds with similar biological activities.
Uniqueness
1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride is unique due to its combination of an adamantyl group with an imidazobenzimidazole core, providing enhanced metabolic stability and specific biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
